molecular formula C11H7ClF6O B14059941 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one

1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14059941
M. Wt: 304.61 g/mol
InChI Key: FYTXEDIEYZXKAD-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,4-bis(trifluoromethyl)benzene with chloropropanone under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the propanone moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modification of cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparison with Similar Compounds

  • 1-(2,4-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
  • 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one
  • 1-(2,4-Bis(trifluoromethyl)phenyl)-3-fluoropropan-2-one

Comparison: 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity and properties compared to its analogs. The trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H7ClF6O

Molecular Weight

304.61 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O/c12-5-8(19)3-6-1-2-7(10(13,14)15)4-9(6)11(16,17)18/h1-2,4H,3,5H2

InChI Key

FYTXEDIEYZXKAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)CCl

Origin of Product

United States

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